Methyl 5-chloroisoquinoline-3-carboxylate
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Overview
Description
Methyl 5-chloroisoquinoline-3-carboxylate: is an organic compound with the molecular formula C₁₁H₈ClNO₂ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloroisoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of isoquinoline derivatives followed by esterification. The reaction typically involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents, followed by the reaction with methanol in the presence of a base such as pyridine to form the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of amine or alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 5-chloroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloroisoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
- Methyl 3-chloroisoquinoline-5-carboxylate
- Methyl 6-chloroisoquinoline-3-carboxylate
- Methyl 5-bromoisoquinoline-3-carboxylate
Comparison: Methyl 5-chloroisoquinoline-3-carboxylate is unique due to the position of the chlorine atom on the isoquinoline ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, such as solubility, stability, and reactivity, making it suitable for specific applications.
Biological Activity
Methyl 5-chloroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. It is part of a broader class of isoquinoline derivatives, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula: C_11H_8ClNO_2
- Molecular Weight: Approximately 221.64 g/mol
- Functional Groups: Contains a chloro group at the fifth position and an ester functional group at the third position of the isoquinoline ring.
This unique structural arrangement influences its reactivity and biological activity compared to other isoquinoline derivatives.
The biological activity of this compound is believed to involve interactions with various molecular targets, such as enzymes or receptors. The primary mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical to various biological pathways.
- Receptor Modulation: It could modulate receptor signaling pathways, influencing cellular responses.
These mechanisms suggest potential applications in treating diseases where these pathways are dysregulated.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
Compound Name | Position of Chloro Group | Notable Features |
---|---|---|
This compound | Fifth | Unique reactivity and potential biological activity |
Methyl 3-chloroisoquinoline-5-carboxylate | Third | Different pharmacological profile |
Methyl 6-chloroisoquinoline-3-carboxylate | Sixth | Potentially distinct biological activities |
Methyl 5-bromoisoquinoline-3-carboxylate | Fifth | Dual halogenation influences reactivity |
This comparison highlights how the position of substituents can significantly affect the biological activity and chemical properties of isoquinoline derivatives.
Research Findings and Case Studies
Research has indicated that this compound may exhibit various pharmacological effects, including:
- Anticancer Activity: Studies have shown that isoquinoline derivatives can inhibit the growth of cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects on breast cancer (MDA-MB-231) and renal cell carcinoma (A498) with varying GI50 values, suggesting that this compound may also possess similar properties .
- Antimicrobial Properties: Isoquinoline derivatives are known for their antimicrobial activities. The structural features of this compound suggest potential interactions with microbial targets, warranting further investigation into its efficacy against various pathogens .
- Anti-inflammatory Effects: Some studies suggest that isoquinolines can exhibit anti-inflammatory properties, which may be relevant for developing treatments for inflammatory diseases .
Properties
Molecular Formula |
C11H8ClNO2 |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl 5-chloroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-6H,1H3 |
InChI Key |
LXFCXDYMNQAPHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC=C(C2=C1)Cl |
Origin of Product |
United States |
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